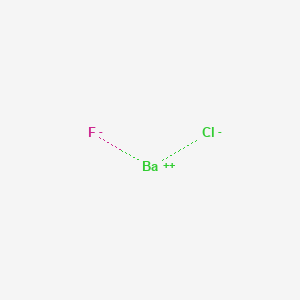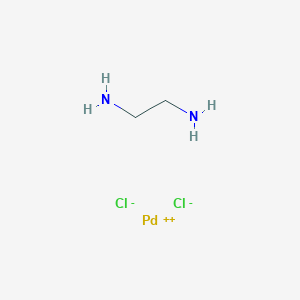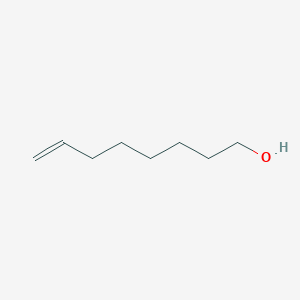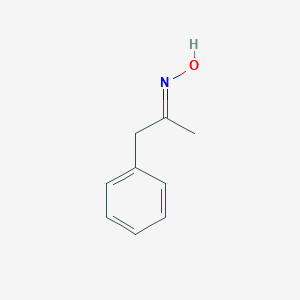
1,2,3,3-Tetramethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3-Tetramethylindoline, also known as TMID, is an organic compound with a chemical formula C13H19N. It is a stable and highly soluble compound that finds its application in various fields such as organic synthesis, material science, and biomedical research. TMID is a versatile compound that has gained significant attention in recent years due to its unique properties and potential applications.
Mécanisme D'action
1,2,3,3-Tetramethylindoline exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. 1,2,3,3-Tetramethylindoline also activates the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes. Additionally, 1,2,3,3-Tetramethylindoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1,2,3,3-Tetramethylindoline has been shown to exhibit various biochemical and physiological effects. It has been found to reduce lipid peroxidation and protein oxidation, which are key markers of oxidative stress. 1,2,3,3-Tetramethylindoline has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 1,2,3,3-Tetramethylindoline has been shown to reduce the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,3-Tetramethylindoline has several advantages as a research tool. It is a stable and highly soluble compound that can be easily synthesized. 1,2,3,3-Tetramethylindoline is also relatively non-toxic and exhibits low cytotoxicity, making it a safe compound to work with. However, 1,2,3,3-Tetramethylindoline has some limitations as well. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, 1,2,3,3-Tetramethylindoline may exhibit different biological effects depending on the cell type and experimental conditions.
Orientations Futures
1,2,3,3-Tetramethylindoline has tremendous potential for future research. Further studies are needed to elucidate its mechanism of action and biological activity. 1,2,3,3-Tetramethylindoline can also be used as a tool to study oxidative stress-related diseases and develop new drugs. Additionally, 1,2,3,3-Tetramethylindoline can be used in combination with other compounds to enhance its biological activity and improve its efficacy. Overall, 1,2,3,3-Tetramethylindoline is a promising compound that has the potential to make significant contributions to the field of scientific research.
Applications De Recherche Scientifique
1,2,3,3-Tetramethylindoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective antioxidant and free radical scavenger, making it useful in the prevention and treatment of oxidative stress-related diseases. 1,2,3,3-Tetramethylindoline has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
13034-76-9 |
|---|---|
Nom du produit |
1,2,3,3-Tetramethylindoline |
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1,2,3,3-tetramethyl-2H-indole |
InChI |
InChI=1S/C12H17N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-9H,1-4H3 |
Clé InChI |
YNMGRZLDRLHRTN-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2N1C)(C)C |
SMILES canonique |
CC1C(C2=CC=CC=C2N1C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)










